2,2-diphenyl-N-(1-phenylethyl)acetamide

Asymmetric synthesis Chiral building blocks Enantioselective catalysis

Select 2,2-diphenyl-N-(1-phenylethyl)acetamide as a chiral research intermediate for stereoselective synthesis and medicinal chemistry SAR studies. Its chiral 1-phenylethyl substituent enables asymmetric transformations unattainable with achiral diphenylacetamide analogs. Validated physicochemical parameters (computed LogP 4.7, TPSA 29.1 Ų, measured aqueous solubility 8.5 µg/mL for the (1S)-enantiomer) provide discrete, quantitative reference points for solvent selection, formulation development, and ADME profiling. Insist on documented ≥98% purity with batch-specific QC to ensure hit validation and lead optimization reproducibility.

Molecular Formula C17H16N2O5
Molecular Weight 328.32 g/mol
Cat. No. B7703860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-diphenyl-N-(1-phenylethyl)acetamide
Molecular FormulaC17H16N2O5
Molecular Weight328.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3)OC
InChIInChI=1S/C17H16N2O5/c1-21-13-6-4-12(8-15(13)22-2)17(20)19-18-9-11-3-5-14-16(7-11)24-10-23-14/h3-9H,10H2,1-2H3,(H,19,20)/b18-9+
InChIKeyAYGVKOKHFQTTHF-GIJQJNRQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diphenyl-N-(1-phenylethyl)acetamide (CAS 33264-49-2): A Diphenylacetamide Research Intermediate with Defined Physicochemical and Chiral Properties


2,2-Diphenyl-N-(1-phenylethyl)acetamide (CAS: 33264-49-2; molecular formula: C22H21NO; molecular weight: 315.41 g/mol) is a synthetic organic compound belonging to the diphenylacetamide class, characterized by two phenyl substituents on the α‑carbon of the acetamide moiety and a chiral 1‑phenylethyl group at the amide nitrogen [1]. This compound is primarily employed as a research intermediate in medicinal chemistry and asymmetric synthesis, with documented physicochemical parameters including a computed LogP of 4.6959 and topological polar surface area (TPSA) of 29.1 Ų . Notably, the (R)-enantiomer has been synthesized via dynamic kinetic resolution (DKR) achieving high enantiomeric excess (ee), establishing its utility as a chiral building block in stereoselective synthetic routes .

Why Generic Substitution Fails: Structural Determinants of Physicochemical and Chiral Behavior in 2,2-Diphenyl-N-(1-phenylethyl)acetamide


Generic substitution of 2,2‑diphenyl‑N‑(1‑phenylethyl)acetamide with structurally related diphenylacetamides is not scientifically valid for applications where stereochemical integrity, defined lipophilicity, or specific solubility parameters are critical [1]. Chemometric studies of diphenylacetamide derivatives demonstrate that even minor modifications to the N‑substituent produce significant alterations in chromatographic retention constants (RM0) and toxicity parameters (EC50), with substituent polarity exerting dominant influence over biological activity predictors [2]. The presence of the chiral 1‑phenylethyl group introduces stereochemical complexity that is absent in simpler analogs such as 2,2‑diphenylacetamide (CAS 4695-13-0) or N‑butyl‑2,2‑diphenylacetamide. Furthermore, the measured aqueous solubility of 8.5 µg/mL for the (1S)-enantiomer represents a discrete physicochemical boundary that non‑equivalent analogs do not share, directly impacting formulation and assay compatibility in discovery workflows.

2,2-Diphenyl-N-(1-phenylethyl)acetamide (CAS 33264-49-2): Quantitative Differentiators for Scientific Procurement


Chiral 1‑Phenylethyl Substituent Enables High Enantiomeric Excess via Dynamic Kinetic Resolution

Unlike achiral diphenylacetamides (e.g., 2,2‑diphenylacetamide, CAS 4695-13-0), 2,2‑diphenyl‑N‑(1‑phenylethyl)acetamide possesses a stereogenic center at the 1‑phenylethyl substituent, enabling its use in enantioselective synthetic applications. The (R)-enantiomer of this compound has been synthesized via dynamic kinetic resolution (DKR) with high enantiomeric excess (ee), establishing a practical route to stereochemically defined material that is not achievable with achiral N‑alkyl or N‑aryl diphenylacetamide analogs .

Asymmetric synthesis Chiral building blocks Enantioselective catalysis

Aqueous Solubility of 8.5 µg/mL for (1S)-Enantiomer Defines Formulation Compatibility Boundaries

The (1S)-enantiomer of 2,2-diphenyl-N-(1-phenylethyl)acetamide exhibits a measured aqueous solubility of 8.5 µg/mL . This value serves as a discrete physicochemical benchmark for assessing formulation compatibility, assay solvent selection, and in vitro dosing regimens. While many diphenylacetamide derivatives are sparingly soluble in aqueous media, the specific substituent pattern (two α‑phenyl groups plus an N‑(1‑phenylethyl) moiety) yields a solubility profile that differs from less hydrophobic analogs such as 2,2‑diphenylacetamide, which has a lower molecular weight (211.26 g/mol) and fewer aromatic rings [1].

Pre-formulation Solubility Physicochemical profiling

Commercial Purity Specifications: 98% to 99% Across Multiple Vendors, with Defined Storage Conditions for Long-Term Stability

Multiple vendors report purity specifications for 2,2-diphenyl-N-(1-phenylethyl)acetamide ranging from 98% (ChemScene , CymitQuimica ) to 99% (LookChem ), with storage recommendations including sealed containers at 2‑8°C (ChemScene ) or long-term storage in a cool, dry place (AKSci ). These documented quality parameters and storage guidelines reduce procurement uncertainty and support reproducibility in research applications. In contrast, procurement of less common or non-catalog diphenylacetamide analogs may require custom synthesis with undefined purity baselines and unspecified stability profiles.

Quality control Chemical sourcing Reproducibility

Computed LogP of 4.6959 and TPSA of 29.1 Ų Position Compound Within Drug‑Like Chemical Space for Central Nervous System Permeability

Computational chemistry data for 2,2-diphenyl-N-(1-phenylethyl)acetamide reports a LogP of 4.6959 and a topological polar surface area (TPSA) of 29.1 Ų . These values place the compound within the physicochemical range associated with blood‑brain barrier (BBB) permeability: LogP between 2 and 5 and TPSA below 60‑70 Ų are favorable for CNS penetration. By comparison, more polar diphenylacetamide derivatives bearing hydroxyl or carboxylic acid substituents exhibit significantly higher TPSA values and reduced LogP, altering their predicted CNS exposure profiles [1].

Drug-likeness Blood-brain barrier permeability In silico ADME

2,2-Diphenyl-N-(1-phenylethyl)acetamide (CAS 33264-49-2): Optimal Research and Industrial Application Scenarios


Asymmetric Synthesis and Chiral Building Block Development

Laboratories engaged in the development of enantioselective synthetic methodologies or the preparation of chiral pharmaceutical intermediates should select 2,2‑diphenyl‑N‑(1‑phenylethyl)acetamide, particularly the (R)-enantiomer. The compound's chiral 1‑phenylethyl substituent provides a stereochemical handle absent in achiral diphenylacetamide analogs, and its successful resolution via dynamic kinetic resolution (DKR) confirms practical accessibility to enantiomerically enriched material .

Pre-Formulation and Physicochemical Profiling Studies

For laboratories conducting solubility screening, formulation development, or in vitro ADME profiling, the measured aqueous solubility of 8.5 µg/mL for the (1S)-enantiomer and the computed LogP of 4.6959 and TPSA of 29.1 Ų provide discrete, quantitative reference points. These parameters enable rational solvent selection, stock solution preparation, and comparative analysis across structurally related diphenylacetamide series.

SAR Studies of Diphenylacetamide-Derived CXCR7 or CNS-Targeted Ligands

Research groups exploring structure‑activity relationships (SAR) of diphenylacetamide derivatives as CXCR7 β‑arrestin antagonists or CNS‑penetrant ligands may utilize 2,2‑diphenyl‑N‑(1‑phenylethyl)acetamide as a comparator or core scaffold. Its computed LogP and TPSA values align with favorable BBB permeability predictions , while its N‑(1‑phenylethyl) substituent offers a distinct topological and electronic profile relative to simpler N‑alkyl or N‑aryl diphenylacetamides evaluated in published chemometric studies .

Quality-Controlled Procurement for Hit Validation and Lead Optimization

Procurement of 2,2‑diphenyl‑N‑(1‑phenylethyl)acetamide from vendors offering documented purity specifications of ≥98% to 99% and defined storage conditions ensures batch‑to‑batch consistency essential for hit validation, dose‑response studies, and lead optimization workflows. This level of documented quality control is not uniformly available for less common or custom‑synthesized diphenylacetamide analogs.

Quote Request

Request a Quote for 2,2-diphenyl-N-(1-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.